4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
Description
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (CAS: 1250501-10-0) is a pyrimidine derivative with a molecular formula of C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol . It features a cyclopropyl group at position 4 and a (methylthio)methyl substituent at position 2 of the pyrimidine ring.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-cyclopropyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14) |
InChI Key |
UQHZLJOUVJZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=C(C(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Key Intermediates
The synthesis typically starts from pyrimidine derivatives or precursors such as substituted carbamimidothioates and ethoxymethylene acetoacetates, which undergo cyclization to form the pyrimidine ring system with appropriate substitution patterns.Methylthio Group Introduction
The methylthio substituent at the 2-position is generally introduced via nucleophilic substitution or alkylation reactions using methylthiolating agents. For example, methylthiolation can be achieved by reacting a 2-halopyrimidine intermediate with sodium methylthiolate or methylthiol under controlled conditions.Cyclopropyl Group Installation
The cyclopropyl group at the 4-position is commonly introduced by employing cyclopropyl-substituted starting materials or through cross-coupling reactions such as Suzuki–Miyaura coupling, which allows the formation of carbon–carbon bonds between a cyclopropylboronic acid derivative and a halogenated pyrimidine intermediate.Carboxylic Acid Functionalization
The carboxylic acid group at the 5-position is typically introduced either by direct carboxylation reactions or by hydrolysis of ester precursors such as methyl or ethyl esters under acidic or basic conditions.Typical Reaction Conditions
Reactions are often conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with bases like triethylamine to facilitate nucleophilic substitutions. Catalysts such as palladium complexes are used in coupling reactions. Reaction times vary from several hours to days depending on the step.
Industrial Production Considerations
- Large-scale synthesis would optimize the above steps, focusing on maximizing yield and purity while minimizing side reactions.
- Use of continuous flow reactors and optimized temperature and solvent systems are expected to enhance reaction efficiency.
- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound in high purity.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of substituted carbamimidothioate with ethoxymethylene acetoacetate | Triethylamine, ethanol, reflux, 48 h | 81 | Forms pyrimidine ring with methylthio group introduced |
| 2 | Introduction of cyclopropyl group via Suzuki–Miyaura coupling | Pd catalyst, cyclopropylboronic acid, base, solvent reflux | 70-85 | Carbon-carbon bond formation at 4-position |
| 3 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis, reflux | 90 | Converts ester to free acid |
| 4 | Purification | Recrystallization or chromatography | - | Ensures high purity |
- Studies indicate that controlling temperature and solvent choice critically affects the yield and selectivity of the methylthio substitution and cyclopropyl coupling steps.
- Use of palladium catalysts with phosphine ligands in Suzuki–Miyaura coupling improves reaction rates and yields.
- Hydrolysis of esters to acids is typically quantitative under mild acidic conditions, minimizing decomposition.
- Purification by recrystallization from ethanol/water mixtures is effective in obtaining analytically pure material.
The preparation of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves a multi-step synthetic strategy combining cyclization, nucleophilic substitution, cross-coupling, and hydrolysis reactions. Optimization of reaction conditions, including choice of catalysts, solvents, and temperature, is essential for achieving high yield and purity. Industrial scale-up would likely incorporate continuous flow techniques and advanced purification methods. The compound’s synthetic accessibility supports its use in further biological and medicinal chemistry research.
- Synthesis and reaction conditions adapted from studies on related pyrimidine derivatives and methylthio-substituted compounds with cyclopropyl groups, including reports on ethyl and methyl esters of analogous compounds.
- Suzuki–Miyaura coupling methodology and industrial synthesis considerations from comprehensive reviews on pyrimidine functionalization.
- Reaction yields and purification techniques referenced from peer-reviewed organic synthesis literature and patent disclosures on pyrimidine carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 2 and 4
The pyrimidine scaffold allows diverse substitutions, enabling tailored electronic and steric effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (CAS Number: 1250501-10-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| Structure | Structure |
| CAS Number | 1250501-10-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may also possess similar properties.
- Inhibition of Enzymatic Activity : Research has indicated that pyrimidine derivatives can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a crucial role.
Case Studies
- Anticancer Potential : A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects against several cancer types, suggesting potential for development as anticancer agents .
- Immunomodulatory Effects : In experiments involving mouse splenocytes, compounds with structural similarities demonstrated the ability to modulate immune responses. This raises the possibility that this compound could influence immune pathways, potentially useful in autoimmune diseases .
Research Findings
Recent investigations into the biological activity of pyrimidine derivatives have revealed:
- Binding Affinity Studies : Interaction studies have shown that certain pyrimidines can bind effectively to targets involved in cellular signaling pathways, which may underlie their therapeutic effects .
- Structure–Activity Relationship (SAR) : A review highlighted how modifications in the chemical structure of pyrimidines can significantly affect their biological activity, emphasizing the importance of the methylthio and cyclopropyl groups in enhancing efficacy .
Q & A
Q. What are the recommended synthetic routes for 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
Cyclopropane introduction : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions using cyclopropylboronic acid derivatives.
Methylthio group incorporation : Thiolation using methylthiol reagents (e.g., NaSCH₃) under basic conditions (e.g., K₂CO₃) at 60–80°C in polar aprotic solvents like DMF .
Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or HCl in aqueous ethanol .
Critical factors : Temperature control during cyclopropane coupling (to avoid ring-opening), stoichiometric ratios of thiolating agents, and pH during hydrolysis to prevent decarboxylation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm cyclopropyl (δ 0.5–1.5 ppm) and methylthio (δ 2.1–2.5 ppm) groups. Carboxylic acid protons appear broad at δ 10–13 ppm .
- IR : Stretching vibrations for -COOH (~1700 cm⁻¹) and C-S (600–700 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence bioactivity compared to isopropyl or trifluoromethyl analogs?
- Methodological Answer : Cyclopropyl’s rigid, three-membered ring enhances:
- Metabolic stability : Reduced oxidation compared to linear alkyl groups (e.g., isopropyl) due to steric hindrance .
- Target binding : The ring’s electron-rich nature improves π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibition studies .
Comparative data :
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Structural impurities : Employ preparative HPLC to isolate stereoisomers or regioisomers, as even 5% impurities can skew IC₅₀ values .
- Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant receptors) to isolate target-specific effects .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding poses. Focus on hydrogen bonds between the carboxylic acid and Lys/Arg residues in target proteins .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. Methylthio groups (σ = 0.15) enhance affinity vs. chloro (σ = 0.23) due to reduced electron withdrawal .
- MD simulations : Assess stability of cyclopropyl-protein interactions over 100-ns trajectories. High rigidity minimizes conformational entropy loss upon binding .
Data-Driven Analysis
Q. What are the key differences in reactivity between methylthio and hydroxymethyl substituents at the pyrimidine 2-position?
- Methodological Answer :
- Methylthio (S-CH₃) :
- Nucleophilicity : Participates in SNAr reactions (e.g., displacement with amines) under mild conditions .
- Oxidation sensitivity : Forms sulfoxide/sulfone derivatives, which can alter bioactivity .
- Hydroxymethyl (CH₂OH) :
- Esterification : Reacts with acyl chlorides to form prodrugs, improving membrane permeability .
- Hydrogen bonding : Enhances solubility but reduces metabolic stability due to Phase II glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
